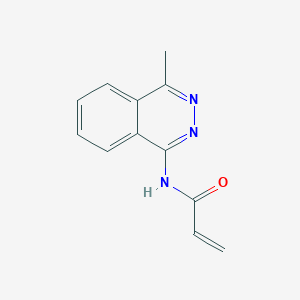
N-(4-Methylphthalazin-1-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methylphthalazin-1-yl)prop-2-enamide, also known as MPP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. MPP is a small molecule that has been shown to have potential therapeutic applications in various fields, including cancer research, neuroscience, and drug discovery.
Mécanisme D'action
N-(4-Methylphthalazin-1-yl)prop-2-enamide works by binding to the ATP-binding site of PIM1 and inhibiting its kinase activity. This, in turn, leads to the inhibition of downstream signaling pathways that are involved in cancer cell growth and survival. N-(4-Methylphthalazin-1-yl)prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
N-(4-Methylphthalazin-1-yl)prop-2-enamide has been shown to have various biochemical and physiological effects in cancer cells. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. N-(4-Methylphthalazin-1-yl)prop-2-enamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-Methylphthalazin-1-yl)prop-2-enamide is its specificity towards PIM1, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-(4-Methylphthalazin-1-yl)prop-2-enamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for N-(4-Methylphthalazin-1-yl)prop-2-enamide research. One potential application is in the development of combination therapies for cancer. N-(4-Methylphthalazin-1-yl)prop-2-enamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which could lead to improved treatment outcomes. Another potential application is in the development of PIM1 inhibitors for the treatment of other diseases, such as neurodegenerative diseases. Additionally, further research is needed to optimize the pharmacokinetics and pharmacodynamics of N-(4-Methylphthalazin-1-yl)prop-2-enamide for in vivo applications.
Méthodes De Synthèse
N-(4-Methylphthalazin-1-yl)prop-2-enamide can be synthesized through a multistep process that involves the reaction of 4-methylphthalic anhydride with prop-2-en-1-amine. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(4-Methylphthalazin-1-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and pancreatic cancer. N-(4-Methylphthalazin-1-yl)prop-2-enamide works by targeting a specific protein called PIM1, which is involved in cancer cell proliferation and survival.
Propriétés
IUPAC Name |
N-(4-methylphthalazin-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-3-11(16)13-12-10-7-5-4-6-9(10)8(2)14-15-12/h3-7H,1H2,2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTYACAADDKXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylphthalazin-1-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

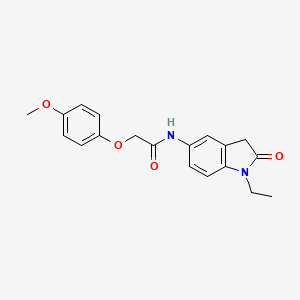
![[6-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B3005552.png)
![1-(2,4-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3005553.png)
![2-[[4-(Difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B3005555.png)
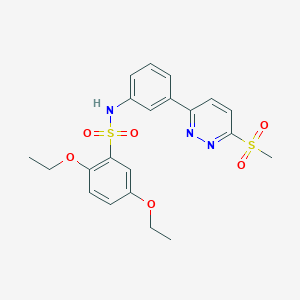

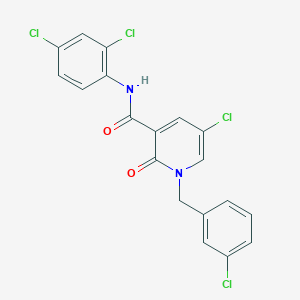
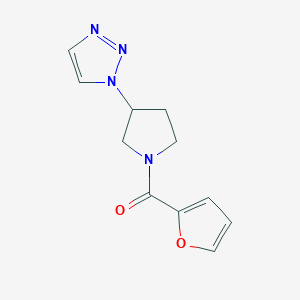
![6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride](/img/no-structure.png)
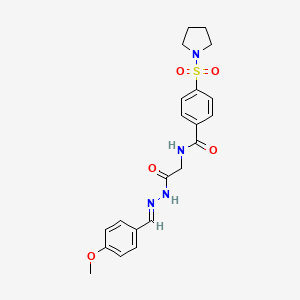
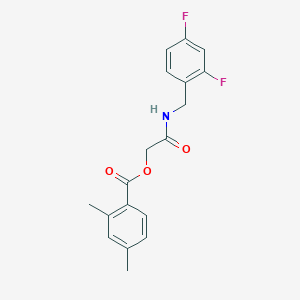
![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3005566.png)
![N-(4-(methylthio)-1-oxo-1-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide](/img/structure/B3005568.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B3005569.png)